molecular formula C12H11F3N2O B5374769 1H-Benzo[b]1,4-diazepin-2(3H)-one, 4-trifluoromethyl-7,8-dimethyl-

1H-Benzo[b]1,4-diazepin-2(3H)-one, 4-trifluoromethyl-7,8-dimethyl-

Cat. No.: B5374769
M. Wt: 256.22 g/mol
InChI Key: RFGHSTXLMDWLQJ-UHFFFAOYSA-N
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Description

1H-Benzo[b]1,4-diazepin-2(3H)-one, 4-trifluoromethyl-7,8-dimethyl- is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is of interest due to its unique chemical structure, which includes trifluoromethyl and dimethyl groups, potentially imparting distinct pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzo[b]1,4-diazepin-2(3H)-one, 4-trifluoromethyl-7,8-dimethyl- typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-bromopyrrole with zinc cyanide in the presence of tetrakis(triphenylphosphine)palladium can yield key intermediates . These intermediates can then undergo further reactions, such as nucleophilic substitution and cyclization, to form the desired benzodiazepine structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzo[b]1,4-diazepin-2(3H)-one, 4-trifluoromethyl-7,8-dimethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1H-Benzo[b]1,4-diazepin-2(3H)-one, 4-trifluoromethyl-7,8-dimethyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Benzo[b]1,4-diazepin-2(3H)-one, 4-trifluoromethyl-7,8-dimethyl- involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of neurotransmitter receptors, such as gamma-aminobutyric acid (GABA) receptors, leading to its anxiolytic and sedative effects. The trifluoromethyl and dimethyl groups may enhance its binding affinity and selectivity for these receptors .

Comparison with Similar Compounds

  • 1H-Benzo[b]1,4-diazepin-2(3H)-one, 4-methyl-7,8-dimethyl-
  • 1H-Benzo[b]1,4-diazepin-2(3H)-one, 4-chloro-7,8-dimethyl-
  • 1H-Benzo[b]1,4-diazepin-2(3H)-one, 4-fluoro-7,8-dimethyl-

Uniqueness: The presence of the trifluoromethyl group in 1H-Benzo[b]1,4-diazepin-2(3H)-one, 4-trifluoromethyl-7,8-dimethyl- distinguishes it from other similar compounds. This group can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy and reduced side effects .

Properties

IUPAC Name

7,8-dimethyl-4-(trifluoromethyl)-1,3-dihydro-1,5-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O/c1-6-3-8-9(4-7(6)2)17-11(18)5-10(16-8)12(13,14)15/h3-4H,5H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGHSTXLMDWLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(CC(=O)N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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